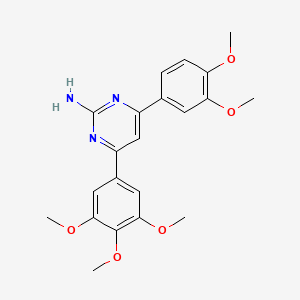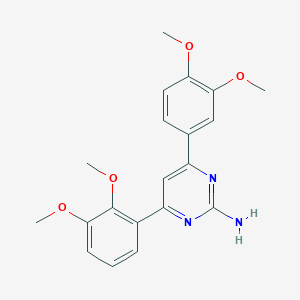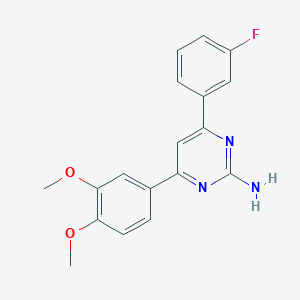
4-(3,4-Dimethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3,4-Dimethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine, or 4-DMP-6-TMPP, is a pyrimidine compound with a unique chemical structure and a wide range of potential applications. It has been studied for its potential use in the synthesis of a variety of compounds, as well as for its potential therapeutic and pharmacological effects.
科学研究应用
4-DMP-6-TMPP has been studied for its potential use in the synthesis of a variety of compounds, including drugs, pesticides, and dyes. It has also been studied for its potential therapeutic and pharmacological effects, including its ability to inhibit the growth of certain cancer cells, its potential anti-inflammatory effects, and its potential antioxidant activity. In addition, 4-DMP-6-TMPP has been studied for its potential use in the treatment of Alzheimer’s disease, Parkinson’s disease, and other neurological disorders.
作用机制
The exact mechanism of action of 4-DMP-6-TMPP is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). In addition, 4-DMP-6-TMPP has been found to inhibit the growth of certain cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-DMP-6-TMPP have been studied in several animal models. In mice, 4-DMP-6-TMPP has been found to reduce inflammation, reduce oxidative stress, and reduce the risk of cardiovascular disease. In rats, 4-DMP-6-TMPP has been found to reduce the risk of certain types of cancer, reduce the risk of diabetes, and reduce the risk of stroke. In addition, 4-DMP-6-TMPP has been found to improve cognitive function in rats.
实验室实验的优点和局限性
The advantages of using 4-DMP-6-TMPP in laboratory experiments include its low cost, its low toxicity, and its ease of synthesis. However, there are several limitations to its use in laboratory experiments. These include its short half-life, its instability in the presence of light, and its potential to interfere with other compounds.
未来方向
The potential future directions for 4-DMP-6-TMPP research include further investigation into its therapeutic and pharmacological effects, as well as its potential use in the synthesis of new compounds. In addition, further research is needed to better understand its mechanism of action and its potential toxicity. Finally, further research is needed to develop more efficient and cost-effective methods of synthesizing 4-DMP-6-TMPP.
合成方法
The synthesis of 4-DMP-6-TMPP has been described in a number of publications. The most common method involves the reaction of 4-(3,4-dimethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidine-2-amine with an acylating agent, such as ethyl chloroformate or benzyl chloroformate, in the presence of a base, such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent, such as dichloromethane or dimethylformamide. The reaction yields a mixture of 4-DMP-6-TMPP and the acylated product, which can be separated by column chromatography.
属性
IUPAC Name |
4-(3,4-dimethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5/c1-25-16-7-6-12(8-17(16)26-2)14-11-15(24-21(22)23-14)13-9-18(27-3)20(29-5)19(10-13)28-4/h6-11H,1-5H3,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDJDAXCNTHSBNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NC(=N2)N)C3=CC(=C(C(=C3)OC)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dimethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-(4-Chlorophenyl)-6-[4-(propan-2-yl)phenyl]pyrimidin-2-amine](/img/structure/B6347981.png)









![2-(4-Bromo-3-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B6348055.png)